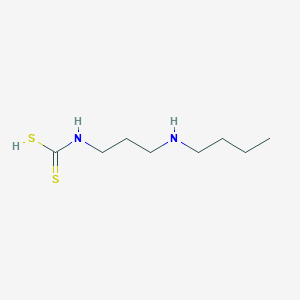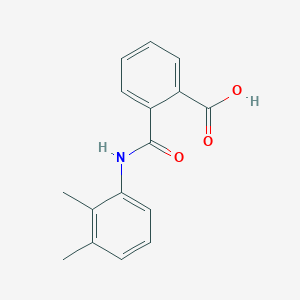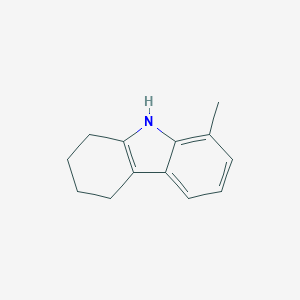
3-(butylamino)propylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylamino)propylcarbamodithioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a butylamino propyl chain, which is further linked to a dithio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)propylcarbamodithioic acid typically involves the reaction of a butylamine derivative with a suitable carbamic acid precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(butylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio group to thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of substituted carbamic acid derivatives.
Scientific Research Applications
3-(butylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(butylamino)propylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The dithio group is particularly important for its reactivity, allowing the compound to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
3-(butylamino)propylcarbamodithioic acid can be compared with other similar compounds, such as:
Carbamic acid, N-(3-(dibutylamino)propyl)dithio-: Similar structure but with two butyl groups attached to the amino group.
Carbamic acid, N-(3-(methylamino)propyl)dithio-: Contains a methyl group instead of a butyl group.
Carbamic acid, N-(3-(ethylamino)propyl)dithio-: Contains an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
18997-74-5 |
|---|---|
Molecular Formula |
C8H18N2S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
3-(butylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-2-3-5-9-6-4-7-10-8(11)12/h9H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
XDQSLSMXWSKEMB-UHFFFAOYSA-N |
SMILES |
CCCCNCCCNC(=S)S |
Isomeric SMILES |
CCCCNCCCN=C(S)S |
Canonical SMILES |
CCCCNCCCNC(=S)S |
Key on ui other cas no. |
18997-74-5 |
Synonyms |
N-[3-(Butylamino)propyl]carbamodithioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















